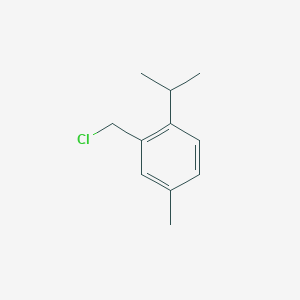

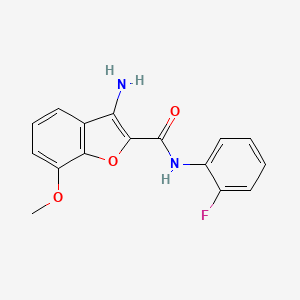

1-Methyl-4-(1-methylethyl)-3-(chloromethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(1-methylethyl)-benzene, or p-Cymene, is a naturally occurring aromatic organic compound. It is classified as a monoterpene and is a constituent of a number of essential oils from plants. The compound has a lemon, fruity, fuel-like, sweet, herbal, and spicy odor .

Molecular Structure Analysis

The molecular formula of p-Cymene is C10H14 . It has a molecular weight of 134.22 g/mol . The structure of p-Cymene consists of a benzene ring substituted with a methyl group (CH3) and an isopropyl group (CH(CH3)2) .Scientific Research Applications

Chemical Synthesis and Polymerization

- The compound has been used in regioselective capping for the preparation of C-6A, C-6B-bridged, permethylated alpha- and beta-cyclodextrin (CD) derivatives, showcasing its utility in the functionalization of CDs to obtain a wide range of A,B-functionalised CDs (Armspach et al., 2005).

- It's involved in the Friedel-Crafts alkylation reaction, serving as a reagent in complex chemical reactions to produce various alkylation products, demonstrating its role in intricate organic synthesis processes (Khalaf et al., 2006).

Material Science and Adsorption

- 1-Methyl-4-(1-methylethyl)-3-(chloromethyl)benzene derivatives are used in the synthesis of highly porous hypercross-linked polymers which act as sorbents for volatile organic compounds and CO2, highlighting its importance in environmental applications and material sciences (Vinodh et al., 2015).

Pharmaceutical Research

- It's used in the labeling of pharmaceutical compounds, as seen in the study of the soluble guanylate cyclase activator cinaciguat (BAY 58-2667), indicating its role in drug development and pharmacokinetics (Seidel & Pleiss, 2010).

Polymer Chemistry

- The compound is involved in the polymerization reaction mechanism studies, helping to understand the intricacies of polymer science and its various applications (Pyun et al., 2008).

properties

IUPAC Name |

2-(chloromethyl)-4-methyl-1-propan-2-ylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl/c1-8(2)11-5-4-9(3)6-10(11)7-12/h4-6,8H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUIBAZZCJFATIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-(1-methylethyl)-3-(chloromethyl)benzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R)-3-Methyl-2-azaspiro[4.4]nonan-1-one](/img/structure/B2466891.png)

![1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2466896.png)

![N-(4-butylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2466899.png)

![N-benzyl-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2466902.png)

![2,4,7,8-Tetramethyl-6-(2-prop-2-enoxyphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2466906.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2466907.png)

![N-(4-bromo-2-fluorophenyl)-2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/no-structure.png)